Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid
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Overview
Description
The compound Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid is a complex organic molecule that features a bromophenyl group, an adamantyl group, and a thiophosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid typically involves multiple steps:
Formation of the bromophenyl group: This can be achieved through electrophilic aromatic substitution, where a bromine atom is introduced to a phenylacetic acid derivative.
Adamantyl group attachment: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is alkylated with a suitable electrophile.
Formation of the acetamidinothiophosphoric acid moiety: This involves the reaction of acetamidine with thiophosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophosphoric acid moiety.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Mechanism of Action
The mechanism by which Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the adamantyl group provides steric bulk that can influence the compound’s overall activity . The thiophosphoric acid moiety can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the adamantyl and thiophosphoric acid moieties.
Adamantane derivatives: Compounds with similar adamantyl groups but different functional groups attached.
Uniqueness
Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
155622-19-8 |
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Molecular Formula |
C19H25BrN2NaO3PS |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
sodium;[2-amino-2-[[3-(4-bromophenyl)-1-adamantyl]methylimino]ethyl]sulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C19H26BrN2O3PS.Na/c20-16-3-1-15(2-4-16)19-8-13-5-14(9-19)7-18(6-13,11-19)12-22-17(21)10-27-26(23,24)25;/h1-4,13-14H,5-12H2,(H2,21,22)(H2,23,24,25);/q;+1/p-1 |
InChI Key |
YKQNHMMAQZDJQQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSP(=O)(O)[O-])N.[Na+] |
Origin of Product |
United States |
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